3-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-1-(naphthalen-2-yl)urea
Description
Properties
IUPAC Name |
1-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-naphthalen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-23(2)17-19-10-9-16(21-17)12-20-18(24)22-15-8-7-13-5-3-4-6-14(13)11-15/h3-11H,12H2,1-2H3,(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKGHXRFTLDAPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)NC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-1-(naphthalen-2-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antibacterial, anticancer, and enzyme inhibition properties, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a naphthalene moiety linked to a pyrimidine derivative, which is crucial for its biological interactions.
Antibacterial Activity
Recent studies have demonstrated the antibacterial properties of this compound against various bacterial strains. For instance, the Minimum Inhibitory Concentration (MIC) values were assessed against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 40 | |
| Multi-drug resistant S. aureus | 30 |
The compound exhibited potent activity against S. aureus, including multi-drug resistant strains, indicating its potential as an antibacterial agent.
Anticancer Activity
In vitro studies have shown that this compound possesses significant anticancer activity across various cancer cell lines. The growth inhibition percentages were evaluated in multiple assays.
| Cancer Cell Line | GI (%) | IC50 (µM) | Reference |
|---|---|---|---|
| HOP-92 (Lung carcinoma) | 71.8 | 0.22 | |
| NCI-H460 (Lung carcinoma) | 66.12 | 0.89 | |
| RFX 393 (Renal carcinoma) | 84.17 | 11.70 |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibition properties, particularly targeting cyclin-dependent kinases (CDKs). Molecular docking studies revealed that it interacts effectively with CDK2.
Binding Affinity Results
| Compound | Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|---|
| This compound | CDK2 | -9.5 |
| Reference Compound | CDK2 | -10.1 |
The binding affinity indicates a strong interaction with CDK2, suggesting that this compound could act as a selective inhibitor in therapeutic applications.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Study on Antibacterial Resistance : A study focused on the effectiveness of this compound against resistant strains of bacteria showed promising results, particularly in combination therapies where it enhanced the efficacy of existing antibiotics .
- Cancer Cell Line Evaluation : Another research effort evaluated its effects on different cancer cell lines, confirming its ability to induce apoptosis and inhibit cell proliferation effectively .
- Molecular Docking Studies : Docking simulations further elucidated the mechanism of action by demonstrating how the compound fits into the active sites of target enzymes, providing insights into its potential as a drug candidate .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Key Observations :
Structural Complexity : The target compound is simpler than the diazaspiro derivatives in the patent (e.g., molecular weight ~370 vs. 771), which may favor better bioavailability .
Functional Group Impact: The dimethylamino group in the target compound and compound (3) improves solubility but contrasts with the lipophilic trifluoromethyl groups in (3) and patent compounds . Urea vs. Carboxamide: Urea derivatives (target and compound 3) are stronger hydrogen-bond donors than carboxamides, favoring catalytic or protein-binding roles .
Notes
Preparation Methods
Core Structural Disassembly
Compound X comprises three primary components:
-
Naphthalen-2-ylurea moiety : Provides aromatic bulk and hydrogen-bonding capacity.
-
Pyrimidine core : Acts as a planar heterocyclic scaffold with dimethylamino substitution at C2.
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Methylene linker : Connects the pyrimidine and urea functionalities.
Retrosynthetically, the molecule can be dissected into:
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Intermediate A : 2-(Dimethylamino)pyrimidin-4-ylmethanamine.
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Intermediate B : Naphthalen-2-yl isocyanate.
Synthetic Pathways Overview
Two dominant strategies emerge for assembling Compound X :
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Stepwise Urea Formation : Coupling Intermediate A with Intermediate B via isocyanate-amine reaction.
-
Convergent Synthesis : Simultaneous construction of the urea bond during pyrimidine functionalization.
Detailed Preparation Methods
Route 1: Nucleophilic Aromatic Substitution (SNAr)
Starting Material : 4-Chloro-2-(methylsulfonyl)pyrimidine.
Reaction :
-
Dimethylamination : Treatment with dimethylamine (40% aq.) in THF at 60°C for 12 h yields 2-(dimethylamino)-4-chloropyrimidine.
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Methyl Introduction : Lithiation at C4 using LDA followed by quenching with formaldehyde provides 2-(dimethylamino)pyrimidin-4-ylmethanol.
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Oxidation and Amination : Oxidation with MnO2 to the aldehyde, followed by reductive amination with ammonium acetate and NaBH3CN yields Intermediate A .
Yield : 58–67% over three steps.
Key Data :
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Me2NH, THF | 60 | 12 | 85 |
| 2 | LDA, HCHO | -78 to RT | 4 | 72 |
| 3 | MnO2, NH4OAc | RT | 24 | 63 |
Route 2: Direct Amination of Pyrimidine Methanol
Starting Material : 2-(Dimethylamino)pyrimidin-4-ylmethanol.
Reaction :
-
Mitsunobu Reaction : Treatment with DIAD, PPh3, and phthalimide in THF, followed by hydrazinolysis to remove phthaloyl protecting group.
Yield : 74% over two steps.
Phosgenation of Naphthalen-2-amine
Reaction :
Isocyanate-Amine Coupling
Reaction :
-
Intermediate A (1.0 eq) and Intermediate B (1.1 eq) react in anhydrous THF with catalytic DMAP at 25°C for 6 h.
Workup : Precipitation with hexane yields crude product, purified via silica gel chromatography (EtOAc/hexane 3:7).
Yield : 82%.
Optimization Table :
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| THF | DMAP | 25 | 6 | 82 |
| DCM | Et3N | 25 | 8 | 68 |
| DMF | None | 50 | 4 | 45 |
Carbodiimide-Mediated Coupling
Alternative Method :
-
Intermediate A and naphthalen-2-amine react with EDCI/HOBt in DMF at 0°C→RT.
Yield : 71% (lower due to competing side reactions).
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >99% purity (C18 column, MeCN/H2O 70:30, 1 mL/min).
-
Melting Point : 189–191°C (uncorrected).
Challenges and Optimization Strategies
Regioselectivity in Pyrimidine Functionalization
Q & A
What are the recommended synthetic routes for 3-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-1-(naphthalen-2-yl)urea, and how can reaction conditions be optimized for higher yields?
Basic Research Question
The synthesis typically involves coupling a pyrimidine derivative with a naphthyl-isocyanate or carbamate precursor. A common approach includes:
Precursor Preparation : React 2-(dimethylamino)pyrimidin-4-ylmethanol with a halogenating agent (e.g., thionyl chloride) to form the chloromethyl intermediate.
Urea Formation : Couple this intermediate with 1-(naphthalen-2-yl)urea via nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) using a base like triethylamine.
Optimization : Yield improvements (≥75%) are achieved by controlling solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalyst use (e.g., Fe₂O₃@SiO₂/In₂O₃ for enhanced efficiency) .
What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Basic Research Question
Key techniques include:
NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm; naphthyl aromatic signals at δ 7.5–8.3 ppm).
Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z).
X-ray Crystallography : Resolve bond lengths/angles (e.g., urea C=O bond ~1.23 Å; pyrimidine ring planarity) .
IR Spectroscopy : Identify urea C=O stretches (~1640–1680 cm⁻¹) and pyrimidine ring vibrations .
How can structure-activity relationship (SAR) studies be designed to elucidate the role of the dimethylamino and naphthyl groups in biological activity?
Advanced Research Question
Methodology :
Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing dimethylamino with methoxy or morpholino groups).
Biological Assays : Test against kinase targets (e.g., EGFR, VEGFR) using enzyme inhibition assays (IC₅₀ determination).
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding affinities.
Data Analysis : Correlate substituent electronegativity/hydrophobicity with activity. For example, dimethylamino enhances solubility and hydrogen bonding, while the naphthyl group contributes to π-π stacking in hydrophobic pockets .
What methodologies are effective in resolving contradictions in biological assay data for urea-pyrimidine derivatives?
Advanced Research Question
Approaches :
Assay Replication : Repeat experiments under standardized conditions (e.g., ATP concentration in kinase assays).
Orthogonal Assays : Use surface plasmon resonance (SPR) to validate binding kinetics if fluorescence-based assays show variability.
Metabolic Stability Testing : Rule out false negatives caused by rapid compound degradation (e.g., liver microsome assays).
Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO% affecting cell viability) .
What experimental approaches are used to determine the binding affinity and selectivity of this compound towards kinase targets?
Advanced Research Question
Protocol :
Kinase Profiling : Use a panel of 50–100 kinases (e.g., Eurofins KinaseProfiler) to assess selectivity.
SPR/Biacore : Measure real-time binding kinetics (KD, kon/koff).
Cellular Assays : Evaluate phospho-target inhibition via Western blot (e.g., p-EGFR levels in A431 cells).
Cocrystallization : Solve kinase-ligand structures (e.g., PDB deposition) to identify key interactions (e.g., urea moiety binding to hinge region) .
How can researchers optimize the pharmacokinetic properties of this compound while retaining efficacy?
Advanced Research Question
Strategies :
Prodrug Design : Introduce ester groups to enhance oral bioavailability.
LogP Adjustment : Modify substituents (e.g., fluorination of the naphthyl ring) to balance solubility and membrane permeability.
Plasma Protein Binding Assays : Use equilibrium dialysis to guide structural tweaks reducing nonspecific binding.
In Vivo PK Studies : Monitor half-life (t½) and AUC in rodent models after intravenous vs. oral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
